molecular formula C17H25N3O B11816332 2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde

2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11816332
M. Wt: 287.4 g/mol
InChI Key: IZGRGCCAMHQRFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that features a piperidine and pyridine ring structure. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of piperidine and pyridine derivatives, followed by functional group modifications to introduce the aldehyde group .

Industrial Production Methods

Industrial production of such compounds often employs high-throughput synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making the process efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction results in a primary alcohol .

Scientific Research Applications

2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde apart is its unique combination of piperidine and pyridine rings, along with the presence of an aldehyde group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

2-(5-methyl-6-piperidin-1-ylpyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C17H25N3O/c1-14-11-15(16-7-3-6-10-20(16)13-21)12-18-17(14)19-8-4-2-5-9-19/h11-13,16H,2-10H2,1H3

InChI Key

IZGRGCCAMHQRFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCCCC2)C3CCCCN3C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.